molecular formula C12H13NO3 B1405532 Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate CAS No. 1427460-80-7

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B1405532
CAS No.: 1427460-80-7
M. Wt: 219.24 g/mol
InChI Key: YLQWLWMRZGHQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They are used in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment .

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.

Cellular Effects

This compound affects various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Additionally, it can disrupt the cell cycle, causing cell cycle arrest at specific phases.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. The compound may also activate certain pathways by interacting with receptor proteins on the cell surface.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including persistent inhibition of cell proliferation and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, leading to more effective inhibition or activation of cellular pathways. Detailed studies on its subcellular distribution are necessary to elucidate its precise mechanism of action.

Preparation Methods

The synthesis of ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate typically involves the condensation of 2-aminophenol with this compound under specific reaction conditions. One common method involves the use of a catalyst such as nano-ZnO in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach includes the use of titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts in the presence of aqueous hydrogen peroxide and ethanol . These methods provide moderate to high yields of the desired product.

Chemical Reactions Analysis

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Properties

IUPAC Name

ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWLWMRZGHQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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